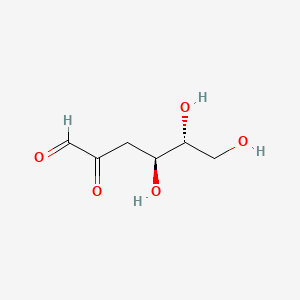

3-Deoxyglucosone

描述

RN given refers to (D)-isome

Structure

3D Structure

属性

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193820 | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-27-9, 30382-30-0 | |

| Record name | 3-Deoxyglucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyglucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Hexosulose, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxy-D-glucosone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEOXYGLUCOSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of 3-Deoxyglucosone: A Deep Dive into its Formation from Glucose and Fructose

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyglucosone (3-DG), a highly reactive α-dicarbonyl compound, is a key intermediate in the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids. Its formation is of significant interest in the fields of food chemistry, clinical diagnostics, and drug development due to its role in the formation of advanced glycation end-products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes complications, neurodegenerative disorders, and cardiovascular disease. This technical guide provides an in-depth exploration of the formation of 3-DG from two of the most common monosaccharides: glucose and fructose. We will delve into the underlying chemical pathways, present quantitative data on its formation under various conditions, and provide detailed experimental protocols for its quantification.

Core Chemical Pathways of this compound Formation

The formation of 3-DG from glucose and fructose proceeds through several interconnected pathways, primarily revolving around the Maillard reaction. While both sugars can lead to the formation of 3-DG, fructose is notably more reactive than glucose in this regard.[1][2]

The Maillard Reaction Cascade

The initial step of the Maillard reaction involves the condensation of the carbonyl group of a reducing sugar (glucose or fructose) with a free amino group of an amino acid, peptide, or protein to form a Schiff base. This is followed by an Amadori or Heyns rearrangement to form a more stable ketoamine or aldoamine, respectively. 3-DG is then formed through the degradation of these Amadori or Heyns products.[3][4][5]

From Glucose:

-

Schiff Base and Amadori Product Formation: Glucose reacts with an amino group to form a Schiff base, which then rearranges to form an Amadori product (fructosamine).[6]

-

Degradation to this compound: The Amadori product undergoes enolization and subsequent elimination of the amino acid to yield 3-DG. This process is influenced by factors such as pH and temperature.

From Fructose:

Fructose can form 3-DG through multiple routes, contributing to its higher reactivity:

-

Direct Degradation: Fructose can undergo dehydration and rearrangement reactions to form 3-DG directly, without the initial involvement of an amino group.[1]

-

Heyns Product Formation and Degradation: Similar to glucose, fructose can react with amino groups to form a Heyns product, which then degrades to 3-DG.

The key difference in reactivity stems from the fact that fructose exists in a higher proportion in its open-chain form compared to glucose, making its carbonyl group more accessible for reactions.

The Polyol Pathway

In biological systems, the polyol pathway can also contribute to the formation of 3-DG. In this pathway, glucose is reduced to sorbitol by aldose reductase, which is then oxidized to fructose by sorbitol dehydrogenase. The resulting increase in intracellular fructose can then feed into the Maillard reaction, leading to the formation of 3-DG.[7]

Quantitative Analysis of this compound Formation

The rate and yield of 3-DG formation are significantly influenced by several factors, including the type of sugar, pH, temperature, and reaction time. The following tables summarize the quantitative data on 3-DG formation from glucose and fructose under various conditions.

| Sugar | Temperature (°C) | pH | Reaction Time | 3-DG Yield/Concentration | Reference |

| Glucose | 37 | 7.4 | 3 weeks | Formation observed | [8] |

| Fructose | 37 | 7.4 | - | Higher reactivity than glucose | [1][2] |

| Glucose | 90 | 3.1 | 20 hours | Formation of 3-DG intermediates observed | [2] |

| Fructose | 90 | 3.1 | 20 hours | Higher formation of 3-DG intermediates than glucose | [2] |

| Glucose | 110 | 3.1 | 2-4 hours | Formation of 3-DG intermediates observed | [2] |

| Fructose | 110 | 3.1 | 2-4 hours | Higher formation of 3-DG intermediates than glucose | [2] |

Experimental Protocols for this compound Quantification

Accurate quantification of 3-DG is crucial for studying its formation and biological effects. Due to its reactive nature, 3-DG is typically derivatized prior to analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: HPLC-UV Quantification of this compound after Derivatization with o-Phenylenediamine (OPD)

This method is based on the reaction of the dicarbonyl moiety of 3-DG with o-phenylenediamine to form a stable and UV-active quinoxaline derivative.[7][9]

Materials:

-

Sample containing 3-DG

-

o-Phenylenediamine (OPD) solution (e.g., 10 mg/mL in 0.5 M HCl)

-

Perchloric acid (PCA) for deproteinization (if necessary)

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile and water with a suitable buffer (e.g., phosphate buffer)

-

This compound standard

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., plasma), deproteinize by adding an equal volume of cold perchloric acid (e.g., 10% w/v), vortex, and centrifuge to pellet the protein. Collect the supernatant.

-

For model systems, dilute the sample as needed with deionized water.

-

-

Derivatization:

-

To a known volume of the sample or standard (e.g., 100 µL), add an equal volume of the OPD solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 4 hours) or at an elevated temperature (e.g., 60°C) for a shorter period to complete the derivatization.

-

-

HPLC Analysis:

-

Inject a suitable volume of the derivatized sample onto the C18 column.

-

Elute the quinoxaline derivative using a suitable gradient of acetonitrile in water.

-

Monitor the absorbance at the wavelength of maximum absorbance for the 3-DG-OPD derivative (typically around 315 nm).

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of 3-DG standards that have undergone the same derivatization procedure.

-

Calculate the concentration of 3-DG in the sample by comparing its peak area to the calibration curve.

-

Protocol 2: GC-MS Quantification of this compound after Derivatization

This method offers high sensitivity and selectivity for the analysis of 3-DG. A two-step derivatization is often employed.[5]

Materials:

-

Sample containing 3-DG

-

Acetonitrile for deproteinization

-

Derivatization reagents (e.g., a two-step process involving a primary amine and a silylating agent)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., isotopically labeled 3-DG)

Procedure:

-

Sample Preparation:

-

Deproteinize the sample by adding a sufficient volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.

-

-

Derivatization (Two-Step Example):

-

Step 1: React the dried sample extract with a primary amine (e.g., methoxyamine hydrochloride in pyridine) to protect the carbonyl groups.

-

Step 2: Follow with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to derivatize the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a temperature program to separate the derivatized 3-DG from other components.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 3-DG and the internal standard.

-

-

Quantification:

-

Quantify the amount of 3-DG in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-DG standards.

-

Signaling Pathways and Logical Relationships

The formation of 3-DG from glucose and fructose is a complex process involving multiple chemical transformations. The following diagrams, generated using the DOT language, illustrate the key pathways and relationships.

Caption: Formation of this compound via the Maillard Reaction.

Caption: Experimental Workflow for HPLC-UV Quantification of 3-DG.

Conclusion

The formation of this compound from glucose and fructose is a fundamental process in both food science and pathophysiology. Understanding the chemical mechanisms, the factors influencing its formation, and the methods for its accurate quantification is paramount for researchers and professionals in drug development. This guide has provided a comprehensive overview of these aspects, highlighting the greater reactivity of fructose and detailing robust analytical protocols. The provided diagrams offer a clear visualization of the complex pathways and experimental workflows involved in the study of this critical dicarbonyl compound. Further research into the kinetics of 3-DG formation under various physiological and food processing conditions will continue to be a vital area of investigation.

References

- 1. This compound, an intermediate product of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence, Formation from d-Fructose and this compound, and Activity of the Carbohydrate-Derived β-Carbolines in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an HPLC method to quantify 3,4-dideoxyglucosone-3-ene in peritoneal dialysis fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of 3-Deoxyglucosone-Induced Protein Cross-linking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG), a highly reactive α-dicarbonyl compound, is a key intermediate in the Maillard reaction, a non-enzymatic process of glycation. Elevated levels of 3-DG are strongly associated with hyperglycemia and are implicated in the pathogenesis of diabetic complications, Alzheimer's disease, and aging. This technical guide provides a comprehensive overview of the core mechanism by which 3-DG induces protein cross-linking, a critical process in the formation of Advanced Glycation End-products (AGEs). We will delve into the chemical reactions, formation of intermediates, and the structure of resultant cross-links. Furthermore, this guide will present quantitative data, detailed experimental protocols for studying this phenomenon, and the signaling pathways affected by 3-DG-mediated protein modifications. The intricate relationship between 3-DG, protein cross-linking, and cellular oxidative stress will also be elucidated.

The Genesis of a Potent Cross-linking Agent: Formation of this compound

This compound is primarily formed through the Maillard reaction, initiated by the condensation of a reducing sugar, such as glucose, with a free amino group of a protein, typically the ε-amino group of a lysine residue or an N-terminal α-amino group. This process can be broadly divided into three stages:

-

Early Stage: The reaction begins with the formation of a reversible Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine, known as the Amadori product (e.g., fructoselysine).

-

Intermediate Stage: The Amadori product can undergo enolization and dehydration to generate reactive α-dicarbonyl compounds. 3-DG is a major product of this stage, formed via 1,2-enolization of the Amadori product.

-

Late Stage: 3-DG, being highly reactive, rapidly reacts with proteins to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs), including protein cross-links.

The formation of 3-DG is significantly accelerated in hyperglycemic conditions, leading to increased carbonyl stress in tissues.

The Chemistry of Cross-linking: 3-DG's Reaction with Proteins

3-DG's potent protein cross-linking ability stems from its two reactive carbonyl groups. It primarily targets the nucleophilic side chains of lysine and arginine residues, leading to the formation of both intra- and intermolecular cross-links.

Reaction with Lysine

3-DG reacts with lysine residues to form various adducts. One notable cross-link precursor is lysyl-pyrropyridine , which is formed from the reaction of two lysine residues with two molecules of 3-DG. Another identified lysine-lysine cross-link is the This compound lysine dimer (DOLD) . The initial reaction involves the formation of a pyrrole aldehyde, lysyl-pyrraline.

Reaction with Arginine

The guanidinium group of arginine is a primary target for 3-DG. The reaction leads to the formation of hydroimidazolones , with this compound-derived-hydroimidazolone 1 (3-DG-H1) being a significant product.

Formation of Pentosidine: A Well-Characterized Cross-link

Pentosidine is a fluorescent protein cross-link formed between a lysine and an arginine residue, and 3-DG is a known precursor. The formation of pentosidine is an oxidative process, highlighting the critical role of reactive oxygen species (ROS) in the maturation of AGE cross-links.

Other Important Cross-links

The this compound-derived imidazolium cross-link, DOGDIC , is another significant arginine-lysine cross-link found in tissues.

Below is a diagram illustrating the general pathway of 3-DG induced protein cross-linking.

Quantitative Aspects of 3-DG Induced Cross-linking

The quantification of 3-DG and its-derived AGEs is crucial for understanding their pathological roles.

| Analyte | Sample Type | Concentration in Healthy Individuals | Concentration in Diabetic Individuals | Reference |

| This compound (3-DG) | Plasma | 58.5 ± 14 nM (free) | 98.5 ± 34 nM (free) | |

| 379 ± 69 nM | 918 ± 134 nM | |||

| 12.8 ± 5.2 ng/ml | 31.8 ± 11.3 ng/ml | |||

| 3-Deoxyfructose (3-DF) | Plasma | 0.494 ± 0.072 µM | 0.853 ± 0.189 µM | |

| (Metabolite of 3-DG) | Urine | 38.7 ± 16.1 nmol/mg creatinine | 69.9 ± 44.2 nmol/mg creatinine |

Table 1: Concentrations of this compound and its metabolite in healthy and diabetic individuals.

The kinetics of protein cross-linking by dicarbonyl compounds are complex and depend on factors such as pH, temperature, and the specific protein involved. Generally, dicarbonyls like 3-DG react much faster with proteins than reducing sugars.

| Cross-linker | Relative Effectiveness (Saturating Concentration) | Relative Reaction Rate (Optimal pH and Saturation) | Reference |

| Glutaraldehyde (GA) | +++++ | +++++ | |

| Proanthrocyanidin (PA) | ++++ | +++++ | |

| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) | +++ | +++ | |

| Methylglyoxal (MG) (a related dicarbonyl) | ++ | + | |

| Genipin (GP) | ++ | ++ | |

| l-threose (LT) | + | + |

Table 2: Relative efficacy and reaction rates of various protein cross-linking agents. (Note: 3-DG is expected to have reactivity comparable to or greater than methylglyoxal).

Experimental Protocols for Studying 3-DG Induced Protein Cross-linking

Investigating the mechanisms and consequences of 3-DG-induced protein cross-linking requires robust experimental methodologies.

In Vitro Induction of Protein Glycation with 3-DG

This protocol describes a general method for the in vitro glycation of a model protein, such as Bovine Serum Albumin (BSA) or a specific protein of interest, with 3-DG.

Materials:

-

Protein of interest (e.g., BSA)

-

This compound (3-DG)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, endotoxin-free water

-

Incubator at 37°C

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in PBS.

-

Prepare a stock solution of 3-DG (e.g., 100 mM) in sterile water.

-

In a sterile tube, mix the protein solution with the 3-DG solution to achieve the desired final concentrations (e.g., 1 mg/mL protein and 10 µM 3-DG). A control sample with protein only should be prepared in parallel.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1 to 14 days), depending on the desired extent of glycation.

-

After incubation, extensively dialyze the samples against PBS at 4°C to remove unreacted 3-DG and other small molecules.

-

The resulting glycated protein can be stored at -20°C or -80°C for further analysis.

Analysis of AGEs by Fluorescence Spectroscopy

Fluorescent AGEs, such as pentosidine, can be detected and quantified using fluorescence spectroscopy.

Procedure:

-

Dilute the glycated protein sample and the control to a standard concentration (e.g., 1 mg/mL) in PBS.

-

Use a spectrofluorometer to measure the fluorescence intensity.

-

Set the excitation wavelength to approximately 370 nm and measure the emission spectrum, with the characteristic peak for many AGEs appearing around 440 nm. For pentosidine specifically, an excitation wavelength of 335 nm and an emission wavelength of around 395 nm can be used.

-

Express the results as arbitrary fluorescence units (AFU) or relative fluorescence units (RFU) compared to the control.

Identification and Quantification of Specific Cross-links by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of specific AGEs and cross-links.

General Procedure:

-

Protein Hydrolysis: The glycated protein sample is subjected to enzymatic or acid hydrolysis to release the modified amino acids. Enzymatic hydrolysis is preferred for acid-labile AGEs.

-

Chromatographic Separation: The hydrolysate is injected into an HPLC system, typically with a reverse-phase column, to separate the different amino acids and AGEs.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion of the target AGE (e.g., pentosidine, DOGDIC) and its characteristic fragment ions.

-

Quantification: The concentration of the specific AGE is determined by comparing the peak area of the sample to that of a known concentration of an authentic standard, often using a stable isotope-labeled internal standard for accuracy.

Cellular Signaling Pathways Triggered by 3-DG Induced Cross-links

Protein cross-linking by 3-DG and the resulting AGEs can profoundly impact cellular function by activating specific signaling pathways, primarily through the Receptor for Advanced Glycation End-products (RAGE).

RAGE Signaling Cascade

The binding of AGEs to RAGE initiates a cascade of intracellular events:

-

Activation of NADPH Oxidase: RAGE activation leads to the activation of NADPH oxidase, a key enzyme responsible for the production of superoxide radicals (O₂⁻).

-

Increased ROS Production: The increase in superoxide leads to a state of oxidative stress, with elevated levels of various reactive oxygen species (ROS).

-

Activation of Downstream Kinases: This oxidative stress activates several downstream signaling kinases, including p21ras, MAP kinases (ERK1/2, JNK, p38), and Protein Kinase C (PKC).

-

Activation of Transcription Factors: These kinases, in turn, activate transcription factors such as NF-κB.

-

Pro-inflammatory and Pro-apoptotic Gene Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation (e.g., cytokines, adhesion molecules) and apoptosis, contributing to cellular dysfunction and tissue damage.

The Interplay between 3-DG, Protein Cross-linking, and Oxidative Stress

The relationship between 3-DG, protein cross-linking, and oxidative stress is a vicious cycle.

-

Oxidative Stress Accelerates AGE Formation: The presence of ROS can accelerate the formation of AGEs, including the oxidative cross-link pentosidine. Glucose autoxidation, which generates ROS, also leads to the formation of dicarbonyls like 3-DG.

-

AGEs Induce Oxidative Stress: As described in the RAGE signaling pathway, the binding of AGEs to their receptor triggers the production of ROS, thereby amplifying oxidative stress.

This feedback loop contributes significantly to the progression of cellular damage in diseases associated with high levels of glycation.

Conclusion

This compound is a pivotal molecule in the pathophysiology of glycation-related diseases. Its ability to efficiently cross-link proteins through reactions with lysine and arginine residues leads to the formation of stable and detrimental Advanced Glycation End-products. These AGEs, in turn, can trigger cellular signaling cascades that promote inflammation, oxidative stress, and apoptosis. A thorough understanding of the mechanisms of 3-DG-induced protein cross-linking, facilitated by the experimental approaches outlined in this guide, is essential for the development of therapeutic strategies aimed at mitigating the damaging effects of glycation in a range of human diseases. The development of inhibitors of 3-DG formation or agents that can break AGE cross-links holds significant promise for future drug development efforts.

An In-depth Technical Guide to 3-Deoxyglucosone: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound and a key intermediate in the Maillard reaction. Its accumulation in vivo is strongly associated with hyperglycemia and is implicated in the pathogenesis of diabetic complications and other age-related diseases through the formation of Advanced Glycation End-products (AGEs) and the induction of oxidative stress. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of 3-DG. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its role in cellular signaling pathways.

Chemical Structure and Identification

This compound is a deoxyketohexose, meaning it is a six-carbon sugar that lacks a hydroxyl group at the third carbon position and possesses a ketone group.[1] Its chemical structure and identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (4S,5R)-4,5,6-trihydroxy-2-oxohexanal[1][2] |

| Synonyms | 3-Deoxy-D-erythro-hexos-2-ulose, 2-Keto-3-deoxyglucose[1][2] |

| Molecular Formula | C₆H₁₀O₅[3] |

| CAS Number | 4084-27-9[2] |

| SMILES String | C(C(C(CO)O)O)C(=O)C=O[4] |

| InChI Key | ZGCHLOWZNKRZSN-NTSWFWBYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, analysis, and understanding its reactivity in biological systems.

| Property | Value | Reference |

| Molecular Weight | 162.14 g/mol | [3] |

| Appearance | Faintly yellow to orange solid | [5] |

| Melting Point | 73-75 °C | [6] |

| Boiling Point | 400.1 ± 45.0 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in water, methanol, hot ethanol, DMSO (approx. 20 mg/mL), and DMF (approx. 20 mg/mL). Sparingly soluble in cold ethanol (approx. 1 mg/mL). | [8][9] |

| pKa | 13.17 ± 0.20 (Predicted) | [6] |

Biological Significance and Reactivity

This compound is a highly reactive molecule due to the presence of two carbonyl groups. Its primary biological significance stems from its role as a precursor to Advanced Glycation End-products (AGEs).

Maillard Reaction and AGE Formation: 3-DG is a key intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids.[6] In hyperglycemic conditions, the increased availability of glucose leads to an accelerated formation of 3-DG.[2] 3-DG then readily reacts with amino groups, particularly the lysine and arginine residues of proteins, to form a heterogeneous group of compounds known as AGEs.[6] The accumulation of AGEs is a major contributor to the pathophysiology of diabetic complications, including nephropathy, retinopathy, and neuropathy, as well as other chronic diseases such as atherosclerosis and Alzheimer's disease.[2]

Induction of Oxidative Stress: 3-DG can induce the production of Reactive Oxygen Species (ROS), leading to a state of oxidative stress.[2] This is a critical aspect of its cellular toxicity. The generated ROS can cause damage to cellular components, including DNA, lipids, and proteins. Furthermore, 3-DG has been shown to inactivate key antioxidant enzymes such as glutathione peroxidase, thereby impairing the cell's ability to mitigate oxidative damage.[2]

Experimental Protocols

Synthesis of this compound

Principle: A common method for the synthesis of 3-deoxyaldos-2-uloses, including this compound, involves the reaction of the parent sugar with a hydrazine derivative, followed by the decomposition of the resulting intermediate.

Methodology:

-

Reaction Mixture Preparation: An aqueous solution of D-glucose is prepared.

-

Addition of Reagents: Benzoylhydrazine and p-toluidine are added to the glucose solution.

-

Heating: The mixture is heated, leading to the formation of 3-deoxy-D-erythro-hexos-2-ulose bis(benzoylhydrazone).

-

Isolation of Intermediate: The bis(benzoylhydrazone) intermediate is isolated from the reaction mixture.

-

Decomposition: The isolated intermediate is then decomposed using benzaldehyde to yield this compound.

-

Purification: The final product, this compound, is purified to remove byproducts and unreacted reagents. The net yield for this type of synthesis is reported to be around 20%.

Analysis of this compound in Biological Samples

Principle: Due to its high reactivity and low concentrations in biological matrices, the quantification of 3-DG typically requires a derivatization step followed by a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology using HPLC:

-

Sample Preparation (Plasma/Blood):

-

Collect blood samples in EDTA-containing tubes.

-

Immediately centrifuge the blood to separate the plasma.

-

Deproteinize the plasma or whole blood sample by adding perchloric acid (PCA). This step is crucial to stabilize the α-oxoaldehydes.

-

-

Derivatization:

-

The deproteinized supernatant is derivatized with o-phenylenediamine (oPD). This reaction converts the dicarbonyl moiety of 3-DG into a more stable and UV-active quinoxaline derivative.

-

-

HPLC Analysis:

-

The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column).

-

Separation of the 3-DG-quinoxaline derivative is achieved using an appropriate mobile phase gradient.

-

Detection is typically performed using a UV detector.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of the 3-DG derivative in the sample to a calibration curve generated from known concentrations of 3-DG standards that have undergone the same derivatization process. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

-

Signaling Pathways and Cellular Effects

The biological effects of this compound are mediated through its interaction with various cellular components, leading to the activation of specific signaling pathways. A significant pathway involves the generation of AGEs and the subsequent activation of the Receptor for Advanced Glycation End-products (RAGE).

References

- 1. dfg.de [dfg.de]

- 2. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound-a-potential-glycating-agent-accountable-for-structural-alteration-in-h3-histone-protein-through-generation-of-different-ages - Ask this paper | Bohrium [bohrium.com]

- 9. Activation of nuclear factor-kappaB by hyperglycemia in vascular smooth muscle cells is regulated by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Impact of 3-Deoxyglucosone on Cellular and Tissue Integrity: A Technical Guide

Executive Summary: 3-Deoxyglucosone (3-DG), a highly reactive α-dicarbonyl compound, is emerging as a significant factor in the pathophysiology of various diseases, notably diabetic and uremic complications.[1] Formed endogenously through the Maillard reaction and the polyol pathway, its levels are markedly elevated in hyperglycemic and uremic states.[1] 3-DG exerts potent cytotoxic effects primarily through three interconnected mechanisms: the formation of Advanced Glycation End Products (AGEs), the induction of severe oxidative stress, and the triggering of apoptotic cell death.[2][3][4][5] This technical guide provides an in-depth analysis of the toxicological effects of 3-DG on diverse cell types and tissues, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Introduction to this compound (3-DG)

This compound is an intermediate product of the non-enzymatic glycation of proteins and lipids, a process also known as the Maillard reaction.[1][6] Its synthesis is significantly enhanced under hyperglycemic conditions.[1] Beyond the Maillard reaction, 3-DG is also produced via the polyol pathway, particularly when glucose levels are high.[1][7] Due to its two carbonyl groups, 3-DG is substantially more reactive than glucose, making it a potent precursor of AGEs.[5][8] Accumulation of 3-DG has been observed in the plasma, erythrocytes, and tissues of patients with diabetes and uremia, correlating with the severity of complications such as nephropathy, neuropathy, and atherosclerosis.[1][7][9][10]

Core Toxicological Mechanisms of 3-DG

The cellular and tissue damage inflicted by 3-DG is multifactorial, stemming from its high chemical reactivity. The principal mechanisms are detailed below.

Advanced Glycation End Product (AGE) Formation

3-DG rapidly reacts with the free amino groups of proteins, lipids, and nucleic acids to form irreversible cross-linked structures known as Advanced Glycation End Products (AGEs).[5][11] This process can alter protein structure and function, leading to cellular damage. Key AGEs derived specifically from 3-DG include imidazolone, pyrraline, Nε-(carboxymethyl)lysine (CML), and pentosidine.[1][5] For instance, the glycation of histone proteins by 3-DG can compromise chromatin structure and function, potentially impacting gene expression.[5][8][11]

Induction of Oxidative Stress

A primary toxicological effect of 3-DG is the induction of intracellular oxidative stress.[12] Studies have demonstrated that exposure of various cell types, including endothelial cells, cortical neurons, and macrophages, to 3-DG leads to a significant increase in reactive oxygen species (ROS).[2][3][4][13] This elevation in ROS can overwhelm the cell's antioxidant defense systems. 3-DG has been shown to inactivate key antioxidant enzymes like glutathione peroxidase, further exacerbating oxidative stress.[7] The resulting imbalance leads to damage of cellular macromolecules.

Apoptosis Induction

The culmination of AGE formation and oxidative stress often leads to programmed cell death, or apoptosis. 3-DG has been identified as a direct inducer of apoptosis in multiple cell lines, including macrophage-derived U937 cells and primary cultured cortical neurons.[3][4] The apoptotic process is typically mediated by the increase in intracellular oxidants, as the cytotoxic effects can be mitigated by the use of antioxidants like N-acetylcysteine.[3][4]

Quantitative Toxicological Data

While specific IC50 values for 3-DG are not consistently reported across the literature, numerous studies provide concentration-dependent effects on various cell types. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Various Cell and Tissue Models

| Cell/Tissue Model | 3-DG Concentration | Key Toxicological Effects Observed | Reference(s) |

| Rat Embryos (in culture) | 100 µmol/L | Increased rate of embryonic malformations. | [14] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased intracellular ROS levels and subsequent apoptosis. | [2][13] |

| Cultured Cortical Neurons | Not specified | Neurotoxicity, associated with ROS production and neuronal apoptosis. | [3] |

| Macrophage-derived U937 Cells | Physiological concentrations | Induction of apoptosis, evidenced by DNA laddering and nuclear fragmentation. | [4] |

| Pancreatic β-Cells (in rats) | 50 mg/kg (in vivo) | Impaired insulin secretion and glucose intolerance. | [15] |

| STC-1 Cells (enteroendocrine) | 80 - 1000 ng/mL | Increased GLP-1 secretion at basal glucose levels. | [16] |

Table 2: Quantitative Analysis of 3-DG-Induced Molecular Changes

| Target Molecule | Model System | Quantitative Finding | Reference(s) |

| Intracellular 3-DG | Rat Embryos (high glucose) | 17-fold increased concentration compared to controls. | [14] |

| Reacted Lysine Residues | H1 Histone | 85.50% of lysine residues reacted with 3-DG. | [8] |

| Reacted Arginine Residues | H3 Histone | 83.80% of arginine residues reacted with 3-DG. | [5] |

| Nε-(carboxymethyl)lysine (CML) | H3 Histone | 2.86 ± 0.09 nmol/mol of H3. | [5] |

| Pentosidine | H3 Histone | 2.53 ± 0.07 nmol/mol of H3. | [5] |

| Protein Carbonyl Content | H1 Histone | 23.23 ± 1.56 nmol/mg protein (vs. 5.33 ± 0.78 in native H1). | [8] |

Visualizing 3-DG Metabolism and Pathophysiology

The following diagrams illustrate the central pathways of 3-DG formation, detoxification, and its role in inducing cellular toxicity.

Key Experimental Protocols

This section outlines methodologies commonly employed to investigate the toxicological effects of 3-DG.

Cell Culture and 3-DG Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), macrophage-like U937 cells, or primary cortical neurons are frequently used.[2][3][4]

-

Culture Conditions: Cells are maintained in appropriate standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: this compound (commercially available or synthesized) is dissolved in sterile culture medium or a suitable vehicle. Cells are incubated with varying concentrations of 3-DG for specified time periods (e.g., 24-48 hours) to assess dose- and time-dependent effects.

Assessment of Intracellular Oxidative Stress

-

Methodology: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method.

-

Protocol:

-

Following treatment with 3-DG, cells are washed with a phosphate-buffered saline (PBS) solution.

-

Cells are incubated with DCFH-DA solution (e.g., 10 µM) in the dark for 30-60 minutes.

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[4]

-

Apoptosis Assays

-

DNA Laddering:

-

Genomic DNA is extracted from both control and 3-DG-treated cells.

-

The DNA is subjected to electrophoresis on an agarose gel.

-

Apoptotic cells will show a characteristic "ladder" pattern resulting from the cleavage of DNA into internucleosomal fragments.[4]

-

-

Nuclear Fragmentation Staining:

-

Cells are fixed and stained with a fluorescent DNA-binding dye such as Hoechst 33342 or DAPI.

-

Cells are visualized under a fluorescence microscope.

-

Apoptotic nuclei appear condensed and fragmented compared to the uniform, round nuclei of healthy cells.[4]

-

Quantification of 3-DG and AGEs

-

Sample Preparation: Plasma or cell lysate samples typically require deproteinization, often using an acid like perchloric acid.[1]

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method used for the detection and quantification of 3-DG in biological samples.[1][10]

-

High-Performance Liquid Chromatography (HPLC): Used to quantify specific AGEs like CML and pentosidine after enzymatic or acid hydrolysis of protein samples.[5] A common setup involves a reverse-phase C18 column and fluorescence or UV detection.

-

Conclusion and Future Directions

This compound is a potent, endogenously produced toxin whose accumulation is a critical factor in the pathogenesis of diabetic and uremic complications. Its ability to generate AGEs, induce oxidative stress, and trigger apoptosis underscores its broad cytotoxic potential across various cell types. The methodologies and pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate 3-DG-mediated toxicity further. Future research should focus on developing specific inhibitors of 3-DG formation or scavengers that can neutralize its reactivity, offering novel therapeutic avenues to mitigate the cellular damage seen in metabolic diseases.

References

- 1. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Neurotoxicity of methylglyoxal and this compound on cultured cortical neurons: synergism between glycation and oxidative stress, possibly involved in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptotic cell death by methylglyoxal and this compound in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Glucotoxicity Effect of Phytoconstituents via Inhibiting MGO-AGEs Formation and Breaking MGO-AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and AGEs in uremic complications: inactivation of glutathione peroxidase by this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Glycation of H1 Histone by this compound: Effects on Protein Structure and Generation of Different Advanced Glycation End Products | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Presence of this compound, a potent protein crosslinking intermediate of Maillard reaction, in diabetic serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-a-potential-glycating-agent-accountable-for-structural-alteration-in-h3-histone-protein-through-generation-of-different-ages - Ask this paper | Bohrium [bohrium.com]

- 12. Exogenous this compound-Induced Carbonyl and Oxidative Stress Causes β-Cells Dysfunction by Impairing Gut Permeability in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Teratogenicity of this compound and diabetic embryopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute exposure to 3‑deoxyglucosone at high glucose levels impairs insulin secretion from β‑cells by downregulating the sweet taste receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

The Role of 3-Deoxyglucosone in Diabetic Complications and Nephropathy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Deoxyglucosone (3-DG), a highly reactive dicarbonyl compound, has emerged as a critical mediator in the pathogenesis of diabetic complications, particularly nephropathy. Formed through both the Maillard reaction and the polyol pathway, 3-DG levels are significantly elevated in individuals with diabetes mellitus.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted role of 3-DG, detailing its biochemical formation, its contribution to the formation of Advanced Glycation End-products (AGEs), its induction of oxidative stress, and its direct cellular toxicity. Furthermore, this document outlines key experimental methodologies for the quantification of 3-DG and summarizes crucial findings from preclinical and clinical studies, presenting quantitative data in a structured format for ease of comparison. Finally, signaling pathways implicated in 3-DG-mediated pathology are visualized to facilitate a deeper understanding of its molecular mechanisms, offering valuable insights for the development of novel therapeutic interventions.

Introduction: The Significance of this compound in Diabetes

This compound is a key intermediate in the non-enzymatic glycation of proteins and lipids, a process accelerated in hyperglycemic conditions characteristic of diabetes.[1][4] Its accumulation in plasma and tissues is strongly correlated with the severity of diabetic complications, including nephropathy, retinopathy, and neuropathy.[5][6] Unlike glucose, 3-DG is a far more potent glycating agent, reacting rapidly with amino groups of proteins to form a diverse range of AGEs.[2][7] These AGEs, in turn, contribute to cellular dysfunction and tissue damage through mechanisms such as protein cross-linking, induction of oxidative stress, and activation of pro-inflammatory signaling pathways.[1][8][9] This guide will delve into the core aspects of 3-DG's involvement in diabetic complications, with a special focus on its role in the development and progression of diabetic nephropathy.

Biochemical Pathways of this compound Formation and Detoxification

The concentration of 3-DG in the body is determined by the balance between its formation and its detoxification. In diabetes, this balance is shifted towards accumulation due to both increased production and potentially impaired detoxification.

Formation Pathways

3-DG is primarily formed through two interconnected pathways:

-

The Maillard Reaction: This complex series of non-enzymatic reactions between reducing sugars and amino groups of proteins, lipids, and nucleic acids is a major source of 3-DG.[1][10] The initial Amadori product, formed from the reaction of glucose with lysine or arginine residues, can undergo degradation to yield 3-DG.[11]

-

The Polyol Pathway: Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, where aldose reductase reduces glucose to sorbitol. Sorbitol is then oxidized to fructose. Fructose-3-phosphate, an intermediate in fructose metabolism, can be degraded to form 3-DG.[1][6]

Detoxification Pathways

The body possesses enzymatic mechanisms to detoxify 3-DG and mitigate its harmful effects:

-

Aldehyde Reductase: This enzyme can reduce 3-DG to the less reactive 3-deoxyfructose (3-DF).[1] Impaired activity of this enzyme in diabetic individuals may contribute to 3-DG accumulation.[1]

-

Oxidative Pathways: 3-DG can also be oxidized to 2-keto-3-deoxygluconic acid (DGA).[2][6]

A simplified representation of these pathways is provided below:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Presence of this compound, a potent protein crosslinking intermediate of Maillard reaction, in diabetic serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of glyoxal, methylglyoxal and this compound in the glycation of proteins by glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Advanced Glycation End Products and Oxidative Stress in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of this compound, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Deoxyglucosone: Mechanisms of Oxidative Stress and Cellular Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound formed endogenously through the degradation of glucose and glycated proteins. Its accumulation, particularly under hyperglycemic conditions, is a key driver of "carbonyl stress," a state implicated in the pathogenesis of diabetic complications, uremia, and age-related diseases.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms by which 3-DG induces oxidative stress and cellular damage. It details the formation of Advanced Glycation End-products (AGEs), the induction of mitochondrial dysfunction, and the perturbation of critical signaling pathways. Furthermore, this document summarizes quantitative data on 3-DG's effects, outlines key experimental protocols for its study, and provides visual diagrams of the core biological processes involved.

Introduction: The Central Role of this compound

This compound is a pivotal intermediate in the Maillard reaction, arising from the non-enzymatic glycation of proteins and the polyol pathway.[2][4] Unlike glucose, 3-DG is an exceptionally potent glycating agent, estimated to be up to 20,000 times more reactive.[5] Its elevated levels in diabetes and uremia are strongly correlated with the progression of vascular complications, nephropathy, and neuropathy.[2][6] 3-DG exerts its cytotoxic effects primarily through two interconnected mechanisms: the irreversible modification of proteins to form AGEs and the induction of cellular oxidative stress.[7][8]

Mechanisms of 3-DG-Induced Cellular Damage

Formation of Advanced Glycation End-products (AGEs)

3-DG rapidly reacts with the primary amino groups of lysine and arginine residues on proteins, lipids, and nucleic acids to form a diverse array of AGEs.[2][9] This non-enzymatic modification alters the structure and function of biomolecules, leading to protein cross-linking, enzyme inactivation, and the generation of neo-antigens that can trigger autoimmune responses.[1][6] Key AGEs derived specifically from 3-DG include imidazolone, pyrraline, Nε-(carboxymethyl)lysine (CML), and pentosidine.[2][9] The formation of these adducts on long-lived proteins, such as collagen and histones, contributes to tissue stiffening, compromised chromatin function, and accelerated aging.[3][5][6]

Induction of Oxidative Stress

3-DG is a potent inducer of Reactive Oxygen Species (ROS), creating a state of oxidative stress that damages cellular components.[6][7] This occurs through several mechanisms:

-

Direct ROS Generation: The glycation process itself, particularly the interaction of 3-DG with proteins, generates ROS as a byproduct.[10]

-

Inactivation of Antioxidant Enzymes: 3-DG directly inactivates key enzymes responsible for cellular redox homeostasis. It has been shown to inhibit glutathione peroxidase, the primary enzyme for detoxifying hydrogen peroxide, and glutathione reductase, which is essential for regenerating the antioxidant glutathione.[6][7][11]

-

Mitochondrial Dysfunction: 3-DG can be internalized by cells, where it targets mitochondria.[6][12] This leads to impaired electron transport, increased superoxide production, and the induction of the mitochondrial permeability transition, a key event in apoptosis.[13][14]

The interplay between 3-DG, AGEs, and ROS creates a vicious cycle. 3-DG induces ROS, and oxidative stress, in turn, can accelerate the formation of 3-DG and other AGE precursors, amplifying cellular damage.[11][15]

Key Signaling Pathways Modulated by 3-DG

The cellular damage initiated by 3-DG is mediated and amplified by specific signaling cascades.

RAGE Signaling Pathway

AGEs formed from 3-DG are primary ligands for the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[15][16] The binding of AGEs to RAGE on cell surfaces (e.g., endothelial cells, macrophages, neurons) activates multiple downstream signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This leads to the upregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and adhesion molecules, fostering a chronic inflammatory state.[16][17]

-

MAPK (Mitogen-Activated Protein Kinase) pathways (e.g., ERK1/2, JNK, p38): These pathways contribute to cellular stress responses, apoptosis, and fibrosis.[16]

-

NADPH Oxidase: RAGE activation stimulates NADPH oxidase, leading to a burst of intracellular ROS production, which further fuels the cycle of oxidative stress and AGE formation.[15][18]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress, as induced by 3-DG, can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of protective genes, including those for antioxidant enzymes (e.g., heme oxygenase-1) and detoxification enzymes.[19][20] However, chronic and overwhelming oxidative stress caused by high levels of 3-DG can impair the Nrf2 pathway, diminishing the cell's capacity to defend against damage.[20][21]

Cellular Detoxification of 3-DG

Cells possess enzymatic pathways to mitigate the toxicity of 3-DG and other reactive dicarbonyls. The primary routes of detoxification are:

-

Aldo-Keto Reductases (AKRs): NADPH-dependent AKRs can reduce 3-DG to the less reactive 3-deoxyfructose (3-DF).[4][22] Impairment of this pathway in diabetic individuals is suggested by altered ratios of 3-DG to 3-DF in urine and plasma.[6][23]

-

Aldehyde Dehydrogenases (ALDHs): These enzymes can oxidize 3-DG to 2-keto-3-deoxygluconic acid.[4]

-

Glyoxalase System: While primarily responsible for detoxifying methylglyoxal and glyoxal, the glyoxalase system may also play a role in mitigating the overall dicarbonyl load.[12][22]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding 3-DG levels and its effects.

Table 1: Plasma/Serum Concentrations of this compound

| Condition | Sample Type | 3-DG Concentration | Measurement Method | Reference |

| Normoglycemic | Plasma (Ultrafiltration) | 58.5 ± 14.0 nM | GC/MS | [24] |

| Type I Diabetic | Plasma (Ultrafiltration) | 98.5 ± 34.0 nM | GC/MS | [24] |

| Normoglycemic | Plasma (Ethanol Extraction) | 1710 ± 750 nM | GC/MS | [24] |

| Normal Control Rats | Serum | 9.8 ± 1.1 µg/L | Chemiluminescent Enzyme Immunoassay | [25] |

| Diabetic Rats (STZ-induced) | Serum | 25.0 ± 5.6 µg/L | Chemiluminescent Enzyme Immunoassay | [25] |

Note: The discrepancy in concentrations between ultrafiltration and ethanol extraction methods suggests that a significant portion of 3-DG may be protein-bound in circulation.[2][24]

Table 2: 3-DG-Induced AGE Formation on Histone H3

| AGE Type | Amount Formed (nmol/mol of H3) | Measurement Method | Reference |

| Nε-(carboxymethyl)lysine (CML) | 2.86 ± 0.09 | HPLC | [3] |

| Nε-(carboxymethyl)lysine (CML) | 2.67 ± 0.16 | ELISA | [3] |

| Pentosidine | 2.53 ± 0.07 | HPLC | [3] |

Conditions: Calf thymus H3 histone (1 mg/ml) incubated with 10 µM 3-DG.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-DG and its pathological effects.

Protocol: Quantification of 3-DG in Plasma by GC/MS

This protocol is based on the stable isotope dilution method, providing absolute quantification.[24]

-

Sample Preparation (Deproteinization):

-

For Free 3-DG: Subject plasma samples to ultrafiltration using a molecular weight cut-off filter (e.g., 10 kDa) to separate proteins from small molecules.

-

For Total 3-DG: Add cold ethanol to the plasma sample (e.g., 4 volumes) to precipitate proteins. Centrifuge and collect the supernatant.[24]

-

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., [U-13C]3DG) to the ultrafiltrate or supernatant.

-

Derivatization:

-

Silylation: Convert the derivative to a silyl ether to increase its volatility for gas chromatography.

-

GC/MS Analysis:

-

Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

-

Use selected ion monitoring (SIM) to detect and quantify the specific mass-to-charge ratio (m/z) of the derivatized analyte and its corresponding internal standard.[24]

-

Protocol: Assessment of 3-DG-Induced Cellular Damage

This workflow outlines key assays to measure the cytotoxic effects of 3-DG on a cultured cell line (e.g., cortical neurons, HepG2 cells).[8][13]

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with varying concentrations of 3-DG for specified time periods (e.g., 24-48 hours). Include a vehicle-only control.

-

Cell Viability Assay:

-

Use an MTT or XTT assay to measure metabolic activity, which correlates with cell viability.[27] Alternatively, use a Trypan Blue exclusion assay to count viable versus non-viable cells.

-

-

Measurement of Intracellular ROS:

-

Load cells with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Upon oxidation by ROS, DCFH-DA becomes fluorescent.

-

Quantify fluorescence using a plate reader or flow cytometry.

-

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot: Probe cell lysates for markers of apoptosis such as cleaved caspase-3 or PARP.[27]

-

-

Assessment of Mitochondrial Dysfunction:

-

Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye such as Rhodamine 123 or JC-1. A decrease in fluorescence intensity or a shift in fluorescence emission indicates depolarization of the mitochondrial membrane, a hallmark of dysfunction.[13]

-

Conclusion and Future Directions

This compound is a critical mediator of cellular damage in metabolic and age-related diseases. Its ability to generate AGEs and induce potent oxidative stress places it at the center of a complex network of pathological processes. Understanding the detailed mechanisms of 3-DG toxicity, its signaling consequences, and the cellular detoxification strategies is paramount for the development of novel therapeutic interventions. Future research should focus on developing specific inhibitors of 3-DG formation and potent enhancers of its detoxification pathways. Such strategies hold promise for mitigating the severe complications associated with carbonyl stress in diabetes and beyond.

References

- 1. academicmed.org [academicmed.org]

- 2. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glycation of H1 Histone by this compound: Effects on Protein Structure and Generation of Different Advanced Glycation End Products | PLOS One [journals.plos.org]

- 6. en-academic.com [en-academic.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Neurotoxicity of methylglyoxal and this compound on cultured cortical neurons: synergism between glycation and oxidative stress, possibly involved in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycation Damage: A Possible Hub for Major Pathophysiological Disorders and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and AGEs in uremic complications: inactivation of glutathione peroxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dicarbonyls linked to damage in the powerhouse: glycation of mitochondrial proteins and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylglyoxal induces oxidative stress and mitochondrial dysfunction in osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 17. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases [mdpi.com]

- 19. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 20. Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quantitation of this compound levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunochemical detection of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quantification of glyoxal, methylglyoxal and this compound in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to 3-Deoxyglucosone in Diet and Cellular Signaling

For Immediate Release

A comprehensive technical guide detailing the natural sources, dietary intake, and cellular impact of 3-Deoxyglucosone (3-DG), a critical dicarbonyl compound implicated in health and disease, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of 3-DG's origins in food, its estimated daily consumption, and its intricate role in modulating cellular signaling pathways.

This compound (3-DG) is a highly reactive α-dicarbonyl compound formed endogenously through glucose metabolism and exogenously via the Maillard reaction during the processing and storage of carbohydrate-rich foods. Its significance lies in its potent ability to form Advanced Glycation End-products (AGEs), which are key contributors to the pathogenesis of various chronic diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders. Understanding the dietary sources of 3-DG and its subsequent biological activities is paramount for developing effective therapeutic and preventative strategies.

Natural Sources and Dietary Intake of this compound

3-DG is prevalent in a wide array of thermally processed foods and beverages. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the primary route of its formation in sustenance. The concentration of 3-DG in food products is highly variable and dependent on factors such as temperature, heating time, and the specific composition of the food matrix.

Table 1: Quantitative Data on this compound (3-DG) in Various Food Products

| Food Category | Specific Product | Mean Concentration of 3-DG | Unit |

| Syrups & Sweeteners | Must Syrups | 9.2 | mg/g |

| Honey | 75.9 - 808.6 | mg/kg | |

| Fruits | Dried Dates | up to 7251 | mg/kg |

| Beverages | Coffee Substitutes (Carob, Chicory) | High, but not specified | - |

| Beer | Major α-dicarbonyl compound | - | |

| Other | Commercially available dog and cat foods | Presence highly probable | - |

Dietary intake of 3-DG has been estimated to range between 9.6 and 160 mg per day[1]. Studies have demonstrated a direct correlation between the consumption of 3-DG-rich foods and its urinary excretion, highlighting the bioavailability of this dietary compound. A study involving healthy volunteers on a diet free of Maillard reaction products (a "raw food" diet) showed a significant decrease in urinary 3-DG excretion, which then increased upon the ingestion of honey, a food source naturally high in 3-DG[2][3].

Table 2: Urinary Excretion of this compound (3-DG) and its Metabolite 3-Deoxyfructose (3-DF) in Response to Dietary Changes

| Diet Type | Median Urinary 3-DG Excretion (μmol/day) | Median Urinary 3-DF Excretion (μmol/day) |

| Unrestricted Diet | 4.6 | 77 |

| "Raw Food" Diet | ~50% decrease from unrestricted | ~50% decrease from unrestricted |

| Single Dose of Honey (50g containing 505 μmol 3-DG) | 7.5 | 147 |

Experimental Protocols for the Quantification of this compound

Accurate quantification of 3-DG in complex biological and food matrices is crucial for research in this field. Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed. These methods typically involve a derivatization step to enhance the stability and volatility of 3-DG for analysis.

Key Methodologies:

-

Sample Preparation: For biological fluids like plasma, deproteinization is a critical first step, often achieved using acetonitrile or perchloric acid[1][2]. For food and beverage samples, preparation may involve extraction with water, centrifugation to remove solid particles, and filtration.

-

Derivatization: A common approach for GC-MS analysis involves a two-step derivatization. o-Phenylenediamine (oPD) is frequently used to react with the dicarbonyl group of 3-DG, forming a stable quinoxaline derivative. This is often followed by silylation using reagents like N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to increase volatility.

-

GC-MS Analysis: The derivatized 3-DG is then separated on a gas chromatograph and detected by a mass spectrometer. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

-

UPLC-MS/MS Analysis: This technique offers high sensitivity and specificity. It often involves derivatization with reagents like oPD, followed by rapid separation on a UPLC system and detection by a tandem mass spectrometer. Stable isotope dilution is a common quantification strategy, with typical run times being around 8 minutes[1].

Cellular Signaling Pathways Modulated by this compound

The biological effects of 3-DG are primarily mediated through its role as a precursor to AGEs and its ability to induce cellular stress. The binding of AGEs to their specific cell surface receptor, the Receptor for Advanced Glycation End products (RAGE), triggers a cascade of intracellular signaling events.

Signaling Pathways:

-

RAGE-Mediated Signaling: The interaction of AGEs (derived from 3-DG) with RAGE is a central event that activates multiple downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and Erk). This activation leads to a pro-inflammatory and pro-oxidant state within the cell.

-

Oxidative Stress and Apoptosis: 3-DG has been shown to directly induce oxidative stress within cells, leading to the production of reactive oxygen species (ROS). This increase in oxidative stress can trigger apoptotic (programmed cell death) pathways.

-

Impairment of Insulin Secretion: Research indicates that 3-DG can impair insulin secretion from pancreatic β-cells by downregulating the sweet taste receptor signaling pathway. This provides a potential mechanistic link between high dietary 3-DG intake and the development of glucose intolerance.

Experimental Workflow for Investigating Dietary 3-DG Effects

To elucidate the direct impact of dietary 3-DG on cellular signaling, a structured experimental workflow is essential.

This in-depth technical guide provides a foundational resource for the scientific community to further explore the multifaceted role of this compound in diet, health, and disease. The provided data and methodologies aim to facilitate future research and the development of novel therapeutic interventions targeting the pathways affected by this reactive dicarbonyl.

References

- 1. Frontiers | RAGE signaling regulates the progression of diabetic complications [frontiersin.org]

- 2. Redox Signaling and Advanced Glycation Endproducts (AGEs) in Diet-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptotic cell death by methylglyoxal and this compound in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 3-Deoxyglucosone via the Polyol Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG), a highly reactive dicarbonyl compound, is a significant precursor to Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. While multiple pathways contribute to 3-DG formation, the polyol pathway represents a critical route, particularly under hyperglycemic conditions. This technical guide provides a comprehensive overview of the biosynthesis of 3-DG through the polyol pathway, detailing the enzymatic steps, regulatory mechanisms, and its intersection with other metabolic pathways. This document includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for key assays, and visual diagrams of the involved pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[1] Under normoglycemic conditions, this pathway accounts for a minor fraction of glucose metabolism, with the majority of glucose being phosphorylated by hexokinase and entering glycolysis.[2] However, in hyperglycemic states, such as in diabetes mellitus, the saturation of hexokinase leads to an increased flux of glucose through the polyol pathway.[1] This upregulation has significant pathological consequences, primarily through the accumulation of the intermediate sorbitol and the subsequent production of fructose and its reactive metabolites, including this compound (3-DG).[3] 3-DG is a potent glycating agent that reacts with amino groups of proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs).[4] The accumulation of AGEs contributes to cellular dysfunction and tissue damage, underlying many of the chronic complications associated with diabetes.[4] This guide focuses specifically on the biosynthesis of 3-DG originating from the polyol pathway, providing a detailed examination of the core biochemical processes.

The Polyol Pathway: From Glucose to Fructose

The polyol pathway consists of two primary enzymatic reactions that convert glucose into fructose.

Step 1: Reduction of Glucose to Sorbitol by Aldose Reductase

The first and rate-limiting step of the polyol pathway is the reduction of glucose to sorbitol. This reaction is catalyzed by the enzyme aldose reductase (AR), a member of the aldo-keto reductase superfamily.[5] Aldose reductase utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, which is oxidized to NADP+ during the reaction.[3]

Glucose + NADPH + H⁺ ⇌ Sorbitol + NADP⁺

Aldose reductase has a low affinity (high Km) for glucose, which is why this pathway is less active under normal blood glucose levels.[3] However, during hyperglycemia, the elevated intracellular glucose concentrations lead to a significant increase in aldose reductase activity.[3]

Step 2: Oxidation of Sorbitol to Fructose by Sorbitol Dehydrogenase

The second step involves the oxidation of sorbitol to fructose, a reaction catalyzed by sorbitol dehydrogenase (SDH). This enzyme uses nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, which is reduced to NADH.[1]

Sorbitol + NAD⁺ ⇌ Fructose + NADH + H⁺

The fructose produced can then be phosphorylated by fructokinase (in the liver) or hexokinase (in other tissues) to enter glycolysis.[6] However, the increased production of fructose via the polyol pathway can also lead to the formation of harmful metabolites.

Formation of this compound from Fructose

While the precise enzymatic pathways for the conversion of fructose to 3-DG are not fully elucidated, it is understood that 3-DG can arise from the degradation of fructose and its phosphorylated derivatives, such as fructose-3-phosphate.[4] The formation of 3-DG from fructose is a non-enzymatic process that is significantly enhanced under conditions of oxidative stress.[7] Fructose is a more potent glycating agent than glucose, and its increased availability through the polyol pathway directly contributes to the pool of precursors for 3-DG synthesis.[8]

The proposed mechanism for the formation of 3-DG from fructose involves a series of enolization and dehydration reactions.[9][10]

Regulatory Mechanisms of the Polyol Pathway

The activity of the polyol pathway is regulated at multiple levels, including substrate availability and gene expression of the key enzymes.

-

Substrate Availability: The primary regulatory factor is the intracellular concentration of glucose. Hyperglycemia is the main driver of increased flux through the pathway.[3]

-

Gene Expression: The expression of aldose reductase (AR) and sorbitol dehydrogenase (SDH) can be regulated by various factors. For instance, hyperosmotic conditions have been shown to induce AR mRNA expression in Schwann cells.[11] In the rat renal medulla, aldose reductase mRNA abundance varies with changes in water balance and dietary protein, while sorbitol dehydrogenase mRNA levels remain relatively stable.[12]

-

Cofactor Availability: The availability of the cofactors NADPH for aldose reductase and NAD⁺ for sorbitol dehydrogenase also influences the pathway's flux.[3]

-